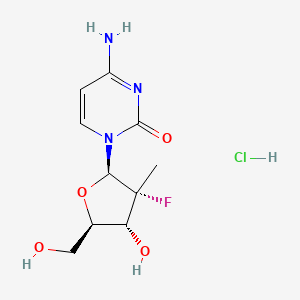
4-Methyl-2-(1-methylpyrrolidin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(1-methylpyrrolidin-3-yl)phenol is a compound that belongs to the class of alkylaminophenols. These compounds are characterized by the presence of both amine and phenol functional groups. The compound has a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenol ring. This structure imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-methylpyrrolidin-3-yl)phenol can be achieved through the Petasis reaction. This reaction involves the condensation of an aldehyde, an amine, and a boronic acid. The reaction conditions are typically mild, making it suitable for various applications .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Petasis reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high yields through purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(1-methylpyrrolidin-3-yl)phenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted phenols
Applications De Recherche Scientifique
4-Methyl-2-(1-methylpyrrolidin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(1-methylpyrrolidin-3-yl)phenol involves its interaction with molecular targets in biological systems. The compound’s phenol group can participate in hydrogen bonding and electron transfer reactions, while the pyrrolidine ring can interact with proteins and enzymes, affecting their function. These interactions can lead to various biological effects, including antioxidant and antiproliferative activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: Another alkylaminophenol with similar biological activities.
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: A compound with UV-stabilizing properties.
Uniqueness
4-Methyl-2-(1-methylpyrrolidin-3-yl)phenol is unique due to its specific structural features, such as the presence of a methyl group on the pyrrolidine ring and the phenol group. These features contribute to its distinct chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
4-methyl-2-(1-methylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-12(14)11(7-9)10-5-6-13(2)8-10/h3-4,7,10,14H,5-6,8H2,1-2H3 |
Clé InChI |
AAOXCXHVRXPWCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C2CCN(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


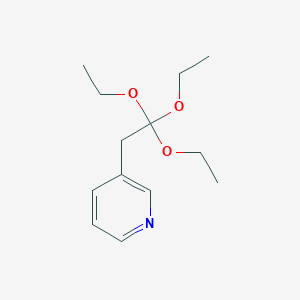
![Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate](/img/structure/B12992908.png)
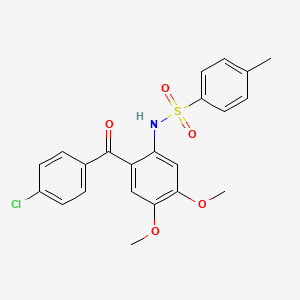
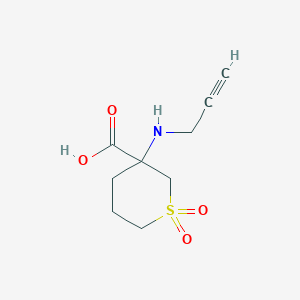

![N-(spiro[3.4]octan-2-ylmethyl)ethanamine](/img/structure/B12992941.png)
![2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12992942.png)
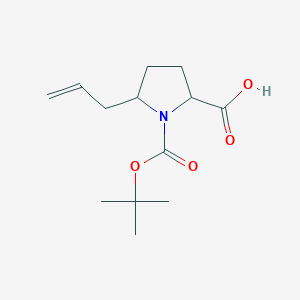
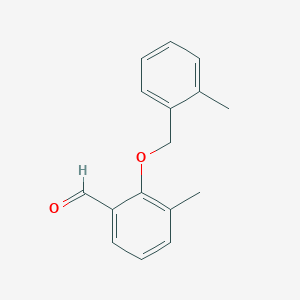
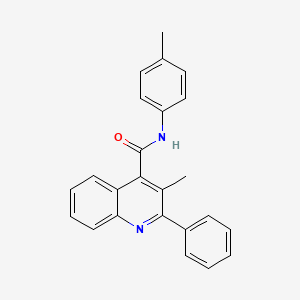
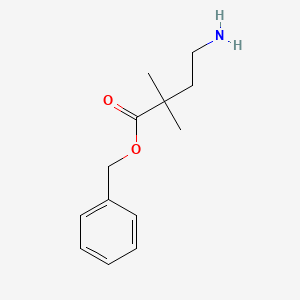
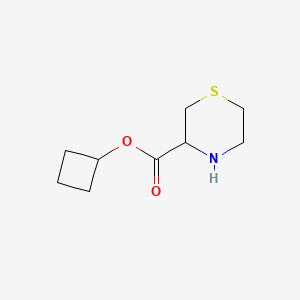
![3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B12992965.png)
